![molecular formula C16H13NO3S2 B592853 (5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1221413-57-5](/img/structure/B592853.png)
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
The compound “(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione” is an aromatic ether with the molecular formula C16H13NO3S2 . It is also known by other names such as CAY10638 and CHEMBL590265 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine-dione group, a thiophene group, and a phenyl group . The exact mass of the molecule is 331.03368562 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.4 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its relative hydrophobicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 109 Ų . The compound has a complexity of 458 .Scientific Research Applications
PPARγ Ligand Binding
CAY10638 has been used in the study of the ligand-receptor interactions of the nuclear receptor peroxisome proliferator-activated receptor γ (PPARγ) . The crystal structure of the human PPARγ ligand-binding domain in complex with CAY10638 has been determined . This research provides insights into the conformational changes induced by ligand binding and the mechanisms of receptor activation.
Transcription Inhibition
The compound has been classified as a transcription/transcription inhibitor . This suggests that it could potentially be used in research related to gene expression and regulation.
Pharmacological Research
CAY10638’s effects on receptor pharmacology have been studied . The research found that ligand-receptor interactions, which are ubiquitous in physiology, are described by theoretical models of receptor pharmacology . This makes CAY10638 a valuable tool in the study of these interactions and the development of theoretical models.
15-PGDH Inhibition
CAY10638 is known to be a 15-PGDH inhibitor . 15-PGDH is an enzyme that plays a role in prostaglandin degradation. Therefore, CAY10638 could be used in research related to prostaglandin signaling pathways and related physiological processes.
Structural Biology
The crystal structure of CAY10638 in complex with the PPARγ ligand-binding domain has been determined . This makes it a valuable tool in structural biology research, particularly in studies related to ligand-receptor interactions and receptor activation mechanisms.
Drug Discovery and Development
Given its interactions with PPARγ and its role as a 15-PGDH inhibitor , CAY10638 could potentially be used in drug discovery and development research. Its effects on these targets could be leveraged to develop new therapeutic strategies for diseases related to these pathways.
Mechanism of Action
Target of Action
The primary target of CAY10638 is 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) . 15-PGDH is an enzyme that catalyzes the oxidation of prostaglandins, leading to their inactivation .
Mode of Action
CAY10638 is a derivative of Thiazolidinediones (TZDs), a class of PPARγ agonists . It acts as an inhibitor of 15-PGDH, preventing the enzyme from inactivating prostaglandins . This inhibition occurs with an IC50 value of 31 nM .
Biochemical Pathways
The inhibition of 15-PGDH by CAY10638 affects the Cyclooxygenase Pathway , which is involved in the metabolism of prostaglandins . By inhibiting 15-PGDH, CAY10638 prevents the conversion of prostaglandins to their inactive form, thereby increasing the levels of active prostaglandins .
Result of Action
The inhibition of 15-PGDH by CAY10638 leads to an increase in the levels of active prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Therefore, the action of CAY10638 can potentially influence processes such as inflammation and pain perception.
Action Environment
The action, efficacy, and stability of CAY10638 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, factors such as temperature and the presence of other compounds can potentially influence the stability and activity of CAY10638.
properties
IUPAC Name |
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWOUHXDKSPIX-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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